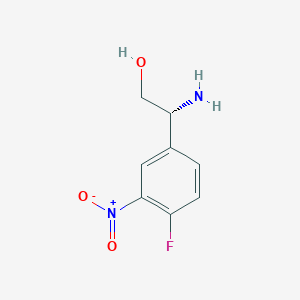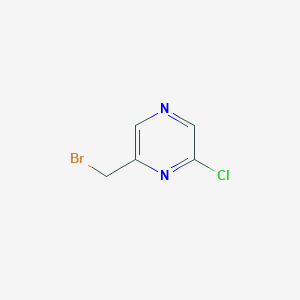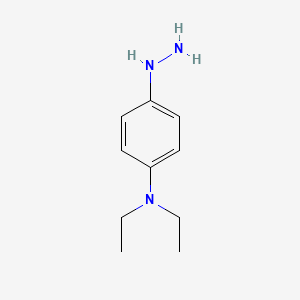
N,N-Diethyl-4-hydrazineylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-4-hydrazinylaniline is an organic compound with the molecular formula C10H17N3. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by diethyl and hydrazinyl groups. This compound is primarily used in research and development due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-hydrazinylaniline typically involves the reaction of N,N-diethylaniline with hydrazine. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The process involves the following steps:
- The reaction mixture is heated to a temperature of around 80-100°C for several hours.
- The product is then purified using techniques such as recrystallization or column chromatography.
N,N-diethylaniline: is reacted with in the presence of a catalyst such as .
Industrial Production Methods
Industrial production of N,N-diethyl-4-hydrazinylaniline follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethyl-4-hydrazinylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products Formed
Azo compounds: Formed through oxidation.
Hydrazine derivatives: Formed through reduction.
Substituted anilines: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-4-hydrazinylaniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Wirkmechanismus
The mechanism of action of N,N-diethyl-4-hydrazinylaniline involves its interaction with molecular targets such as enzymes and proteins. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-diethylaniline: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
N,N-dimethyl-4-hydrazinylaniline: Similar structure but with methyl groups instead of ethyl groups, leading to different reactivity and properties.
4-hydrazinylaniline: Lacks the diethyl groups, resulting in different solubility and reactivity.
Uniqueness
N,N-diethyl-4-hydrazinylaniline is unique due to the presence of both diethyl and hydrazinyl groups, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industrial settings.
Eigenschaften
Molekularformel |
C10H17N3 |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
N,N-diethyl-4-hydrazinylaniline |
InChI |
InChI=1S/C10H17N3/c1-3-13(4-2)10-7-5-9(12-11)6-8-10/h5-8,12H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
XGMBIIKVAUZZRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



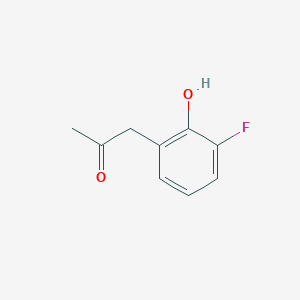

![3-Oxo-1-[3-(trifluoromethoxy)phenyl]cyc lobutanecarbonitrile](/img/structure/B13596879.png)
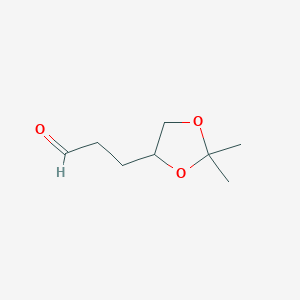



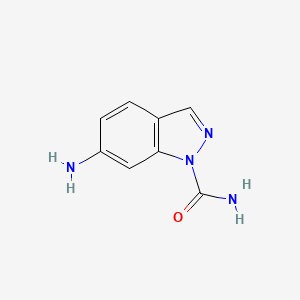
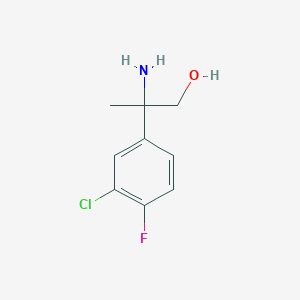

![3-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13596912.png)
